molecular formula C33H38N4O8 B8081525 MC3482

MC3482

Cat. No.: B8081525
M. Wt: 618.7 g/mol
InChI Key: LDCYHYVNYRUUOL-NSOVKSMOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MC3482 is a specific inhibitor of sirtuin 5 (SIRT5), a member of the sirtuin family of proteins that play a crucial role in regulating cellular processes such as aging, transcription, and apoptosis. Sirtuin 5 is known for its role in desuccinylation, demalonylation, and deglutarylation of target proteins, which are important for cellular metabolism and stress responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MC3482 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving specific reagents and catalysts .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes purification steps such as crystallization and chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

MC3482 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and pH, are optimized to achieve the desired reaction outcomes .

Major Products Formed

The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. These products are typically intermediates or derivatives of this compound that retain the core structure of the compound .

Scientific Research Applications

MC3482 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of sirtuin 5 in various chemical reactions and pathways.

    Biology: Employed in research to understand the biological functions of sirtuin 5 and its impact on cellular processes such as autophagy and mitophagy.

    Medicine: Investigated for its potential therapeutic effects in conditions such as neuroinflammation, ischemic stroke, and metabolic disorders.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting sirtuin 5 .

Mechanism of Action

MC3482 exerts its effects by specifically inhibiting the activity of sirtuin 5. The compound binds to the active site of sirtuin 5, preventing it from catalyzing the desuccinylation, demalonylation, and deglutarylation of target proteins. This inhibition leads to an increase in the levels of succinylated, malonylated, and glutarylated proteins, which can affect various cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

  • Sirtuin 5 Inhibitor 6
  • Sirtuin 5 Inhibitor 7
  • Sirtuin 5 Inhibitor 8
  • Sirtuin 5 Inhibitor 9

Uniqueness of MC3482

This compound is unique in its high specificity and potency as a sirtuin 5 inhibitor. Unlike other similar compounds, this compound does not affect the intracellular expression levels of sirtuin 5, making it a valuable tool for studying the specific functions of sirtuin 5 without off-target effects .

Properties

IUPAC Name

(2S)-5-[[(5S)-6-anilino-6-oxo-5-(phenylmethoxycarbonylamino)hexyl]amino]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H38N4O8/c38-29(20-19-28(31(40)41)37-33(43)45-23-25-14-6-2-7-15-25)34-21-11-10-18-27(30(39)35-26-16-8-3-9-17-26)36-32(42)44-22-24-12-4-1-5-13-24/h1-9,12-17,27-28H,10-11,18-23H2,(H,34,38)(H,35,39)(H,36,42)(H,37,43)(H,40,41)/t27-,28-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDCYHYVNYRUUOL-NSOVKSMOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCCNC(=O)CCC(C(=O)O)NC(=O)OCC2=CC=CC=C2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCCNC(=O)CC[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H38N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

618.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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